molecular formula C11H19ClN4O3 B1677890 Pimonidazole hydrochloride CAS No. 70132-51-3

Pimonidazole hydrochloride

Cat. No. B1677890
CAS RN: 70132-51-3
M. Wt: 290.75 g/mol
InChI Key: SKUVJFHTKRTQQZ-UHFFFAOYSA-N
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Description

Pimonidazole hydrochloride is an effective and non-toxic exogenous 2-nitroimidazole hypoxia marker . It forms adducts with thiol groups in proteins, peptides, and amino acids . Pimonidazole possesses a nitro group at position 2 and an imidazole ring . It undergoes reduction and is activated in hypoxic cells .


Synthesis Analysis

Pimonidazole hydrochloride has been synthesized according to previous literature with minor modifications . The solution was concentrated under reduced pressure, and the remaining solid was purified with flash silica-gel chromatography .


Molecular Structure Analysis

Pimonidazole hydrochloride has a molecular weight of 290.8 . It has a water solubility of 400 millimolar equivalent to 116 mg/ml . The free base, pimonidazole, has a molecular weight of 254.3, a pKa of 8.7, and an octanol water partition coefficient of 8.5 .


Chemical Reactions Analysis

Pimonidazole is a 2-nitroimidazole that is reductively activated specifically in hypoxic cells and forms stable adducts with thiol groups in proteins, peptides, and amino acids .


Physical And Chemical Properties Analysis

Pimonidazole hydrochloride is a solid at room temperature . It is very soluble in aqueous solutions including neutral buffered saline .

Safety And Hazards

Pimonidazole hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Pimonidazole hydrochloride is under investigation for the diagnostic of Prostate Cancer and Head and Neck Cancer . It has been used as a marker to visualize hypoxic regions . It is also being used to evaluate hypoxia in tumors .

properties

IUPAC Name

1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3.ClH/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18;/h4,7,10,16H,1-3,5-6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUVJFHTKRTQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pimonidazole hydrochloride

CAS RN

70132-51-3
Record name 1-Piperidineethanol, α-[(2-nitro-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70132-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimonidazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070132513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC318502
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PIMONIDAZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QPV12Y60L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.27 g of 2-nitro-α-(piperidino)methyl-1-imidazole-ethanol were dissolved in 25 ml of warm ethanol and treated with a small excess of anhydrous ethereal hydrogen chloride. The mixture was then allowed to cool and crystallize for several hours. There were obtained 1.4 g of 2-nitro-α-(piperidino)methyl-1-imidazole-ethanol hydrochloride in the form of a very pale cream colored microcrystalline solid identical with the product prepared as described in Example 3(b).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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